molecular formula C12H23NO2 B8275471 Ethyl 2-methyl-4-piperidinobutyrate CAS No. 49637-22-1

Ethyl 2-methyl-4-piperidinobutyrate

Cat. No. B8275471
CAS RN: 49637-22-1
M. Wt: 213.32 g/mol
InChI Key: BATCSNGUUOOSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-piperidinobutyrate is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-4-piperidinobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-4-piperidinobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

49637-22-1

Product Name

Ethyl 2-methyl-4-piperidinobutyrate

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 2-methyl-4-piperidin-1-ylbutanoate

InChI

InChI=1S/C12H23NO2/c1-3-15-12(14)11(2)7-10-13-8-5-4-6-9-13/h11H,3-10H2,1-2H3

InChI Key

BATCSNGUUOOSBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.5 g. (0.05 mole) of ethyl γ-bromo-α-methylbutyrate was combined with 17.0 g. (0.20 mole) of piperidine and 100 ml. of benzene and stirred for 16 hours at room temperature and heated at 60° C. for 4 hours. The reaction mixture was cooled and the colorless solid which appeared was removed by filtration. The mother liquor was concentrated to give ethyl α-methyl-γ-piperidinobutyrate as a mobile yellow liquid which distilled (b.p. 78° C. at 0.25 mm.) as 6.7 g. (63%) of colorless liquid. The nuclear magnetic resonance and infrared spectra were consistent with the desired compound.
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Synthesis routes and methods II

Procedure details

10.5 g. (0.05 mole) of ethyl 4-bromo-2-methylbutyrate was combined with 17.0 g. (0.20 mole) of piperidine and 100 ml. of benzene and stirred for 16 hours at room temperature and then heated at 60°C. for 4 hours. The reaction mixture was cooled and the colorless solid which appeared was removed by filtration. The mother liquor was concentrated to give a mobile yellow liquid which distilled (b.p. 78°C. at 0.25 mm) as 6.7 g. (63%) of colorless liquid.
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